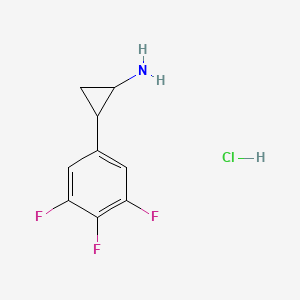

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride

Description

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride is a cyclopropane-based small molecule featuring a trifluorophenyl substituent and a primary amine group, stabilized as a hydrochloride salt. This compound is of interest in medicinal chemistry due to its structural rigidity and halogenated aromatic system, which may improve binding specificity in biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2-(3,4,5-trifluorophenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N.ClH/c10-6-1-4(5-3-8(5)13)2-7(11)9(6)12;/h1-2,5,8H,3,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHGECDAJULCBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C(=C2)F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable trifluorophenyl precursor followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route includes the reaction of 3,4,5-trifluorophenyl bromide with a cyclopropane derivative under specific conditions to form the cyclopropane ring. The resulting intermediate is then subjected to amination using ammonia or an amine source, followed by treatment with hydrochloric acid to yield the hydrochloride salt .

Chemical Reactions Analysis

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amine group to an amine derivative.

Scientific Research Applications

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride is utilized in various scientific research fields, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Mechanism of Action

The mechanism of action of 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity to these targets, while the cyclopropane ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key differences between the target compound and structurally related cyclopropane derivatives:

Key Research Findings

- Electronic and Steric Effects: The 3,4,5-trifluorophenyl group provides strong electron-withdrawing effects, increasing the acidity of the amine group (pKa ~8.5) compared to the dichlorophenyl analog (pKa ~9.2) . This may enhance interactions with acidic biological targets. Chlorine vs. Fluorine: The dichlorophenyl analog (CAS 2241128-64-1) exhibits higher molecular weight (238.5 vs.

Solubility and Stability :

- Pharmacological Potential: The dichlorophenyl analog is marketed as a “versatile scaffold” for drug discovery, suggesting broad applicability . The trifluoromethyl analog (CAS 35501-83-8) may lack target specificity due to its smaller substituent, limiting use in complex binding pockets .

Toxicological and Handling Considerations

- While halogenated cyclopropanes (e.g., dichlorophenyl derivatives) may raise toxicity concerns due to chlorine’s persistence, fluorine’s inertness in the trifluorophenyl compound likely reduces these risks .

- Storage recommendations for cyclopropane amines typically include desiccated conditions at 2–8°C to prevent ring-opening reactions .

Biological Activity

2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine hydrochloride (CAS: 1955557-54-6) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Pharmacological Effects

- Antidepressant Activity : Compounds similar to 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine have been studied for their potential antidepressant effects through modulation of neurotransmitter systems.

- Anti-inflammatory Properties : Some studies suggest that cyclopropanamines may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.

- Neuroprotective Effects : There is emerging evidence indicating that certain derivatives can protect neuronal cells from oxidative stress-induced damage.

Study 1: Antidepressant Effects

A study investigated the antidepressant-like effects of related cyclopropanamine derivatives in rodent models. Results indicated significant improvements in behavioral tests such as the forced swim test and tail suspension test, suggesting a potential role in treating depression .

Study 2: Anti-inflammatory Activity

Research on similar compounds revealed that they could reduce inflammation markers in animal models of arthritis. The mechanism was attributed to the inhibition of NF-kB signaling pathways, leading to decreased production of inflammatory cytokines .

Table 1: Comparison of Biological Activities

| Compound | Activity Type | Reference |

|---|---|---|

| 2-(3,4-Difluorophenyl)cyclopropan-1-amine | Antidepressant | |

| 2-(3,4,5-Trifluorophenyl)cyclopropan-1-amine | Anti-inflammatory | |

| Cyclopropanamine Derivative | Neuroprotective |

Table 2: Summary of Research Findings

| Study Focus | Findings | |

|---|---|---|

| Antidepressant Activity | Significant reduction in depressive behavior | Potential for development as an antidepressant |

| Anti-inflammatory Properties | Reduced cytokine levels | May serve as an anti-inflammatory agent |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.